molecular formula C9H14N4 B13033269 1-(Pyridazin-3-yl)piperidin-3-amine

1-(Pyridazin-3-yl)piperidin-3-amine

Cat. No.: B13033269
M. Wt: 178.23 g/mol
InChI Key: HTGWIKVWARFXLJ-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)piperidin-3-amine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and epigenetics. It serves as a versatile chemical scaffold and key synthetic intermediate. Researchers have utilized this core structure in the design and synthesis of novel inhibitors targeting epigenetic regulators . Specifically, derivatives of this amine have been developed as potent inhibitors of Jumonji C domain-containing protein 6 (JMJD6), an epigenetic enzyme that is a promising target for cancer therapy . In breast cancer cell studies, such inhibitors have demonstrated the ability to upregulate the tumor suppressor p53 and its downstream effectors, inducing cell cycle arrest and apoptosis . The piperidine and pyridazine rings in its structure provide a conformational constraint that is valuable for optimizing interactions with biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-pyridazin-3-ylpiperidin-3-amine

InChI

InChI=1S/C9H14N4/c10-8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7,10H2

InChI Key

HTGWIKVWARFXLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=CC=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine typically involves three main stages:

  • Formation of the pyridazine ring system
  • Introduction of the piperidine moiety via nucleophilic substitution or coupling
  • Conversion of the free base into the dihydrochloride salt for stability and handling

This approach is common in both laboratory-scale and industrial synthesis, with adjustments for yield optimization and purity control.

Formation of the Pyridazine Ring

The pyridazine ring is usually synthesized by cyclization reactions involving hydrazine derivatives and diketones or related precursors. Typical methods include:

This step is critical as it defines the core heterocyclic structure that will be linked to the piperidine ring.

Formation of the Dihydrochloride Salt

To improve compound stability, solubility, and handling, the free base this compound is converted into its dihydrochloride salt by:

  • Treatment with anhydrous or aqueous hydrochloric acid under controlled conditions.
  • The process may be performed in solvents like isopropyl alcohol/water mixtures.
  • This salt formation also facilitates isolation and purification by crystallization.

Representative Preparation Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyridazine ring formation Hydrazine + diketone, reflux in ethanol Pyridazine intermediate
2 Nucleophilic substitution Piperidin-3-amine + pyridazine intermediate, solvent (EtOH/MeOH), base if needed This compound (free base)
3 Salt formation HCl in isopropanol/water This compound dihydrochloride

Chemical Reaction Analysis and Optimization

  • Oxidation and reduction steps may be applied to modify substituents on either ring, using agents such as potassium permanganate or sodium borohydride, respectively.
  • Catalytic hydrogenation (e.g., Pd/C) can be employed to reduce intermediates or protect groups.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity.
  • Diastereomeric purity and enantiomeric excess can be enhanced by salt formation with chiral acids or resolution techniques, as seen in related piperidine derivative preparations.

Literature and Patent Insights

  • A patent (WO2011160037A2) describes processes for preparing enantiomerically enriched 3-aminopiperidine dihydrochloride salts, which are relevant intermediates for the piperidine moiety in this compound. The patent emphasizes salt formation in isopropyl alcohol/water and chiral resolution for purity enhancement.
  • Research articles on related pyridazine and piperidine derivatives highlight the use of Mitsunobu reactions, alkylation, and acylation for functionalization, which can be adapted for the target compound.
  • Commercial suppliers note that the compound is synthesized via nucleophilic substitution or coupling between pyridazine and piperidine derivatives, followed by dihydrochloride salt formation.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Typical Yield Range Notes
Pyridazine ring synthesis Cyclization of hydrazine with diketones Hydrazine, diketone, ethanol 70-90% Classical method, scalable
Piperidine introduction Nucleophilic substitution of pyridazine intermediate with piperidin-3-amine Piperidin-3-amine, base, solvent 60-85% May require protection/deprotection
Salt formation Treatment with hydrochloric acid HCl, isopropanol/water >90% Enhances stability and purity

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
1-(Pyridazin-3-yl)piperidin-3-amine serves as a versatile building block in the synthesis of complex organic molecules. Its dual heterocyclic structure allows for diverse modifications, leading to various derivatives that can exhibit different chemical properties. This compound can undergo several types of chemical reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Facilitating nucleophilic substitution at the piperidine or pyridazine rings.

These reactions are essential for developing new materials and chemical processes in industrial applications.

Biological Applications

This compound has shown significant promise in biological research, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. One study found that related compounds exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin. This highlights its potential as a therapeutic agent in oncology.

Antimalarial Activity

Recent investigations into pyridazine derivatives have revealed their antimalarial properties. Compounds similar to this compound have shown significant reductions in parasitemia in Plasmodium models, indicating its candidacy for further development as an antimalarial agent.

Study on Antimicrobial Efficacy

A detailed study evaluated various pyridazine derivatives, revealing that specific modifications to the piperidine ring could enhance antimicrobial activity. The results indicated improved potency against resistant bacterial strains compared to parent structures.

Cancer Cell Line Testing

In vitro studies conducted on cancer cell lines showed that this compound induced significant apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Antimalarial Efficacy in Animal Models

In vivo studies using rodent models demonstrated that similar pyridazine-based compounds achieved a 96% reduction in parasitemia when administered at optimal doses. This finding underscores the potential for this compound as a lead candidate for antimalarial therapies.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
AnticancerInduces apoptosis in cancer cell lines; superior efficacy compared to standard chemotherapy agents.
AntimalarialSignificant reduction in parasitemia observed in rodent models; potential for further development.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridazine vs. Pyrimidine/Pyrazole: Pyridazine (two adjacent nitrogens) exhibits distinct electronic properties compared to pyrimidine (two meta nitrogens) or pyrazole (five-membered, two adjacent nitrogens). Pyridazine’s electron-deficient nature enhances reactivity in nucleophilic substitution reactions, while pyrimidine derivatives often show better stacking interactions in biological systems .
  • N-Methylation (n-Methyl derivative) reduces the amine’s basicity, improving membrane permeability in drug design .

Biological Activity

1-(Pyridazin-3-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This enzyme is crucial in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a vital role in various cellular signaling pathways. The inhibition of PDE4 has therapeutic implications for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₄N₄. Its structure consists of a piperidine ring substituted at the 3-position with a pyridazin-3-yl group, contributing to its unique reactivity and biological properties. The presence of functional groups allows for various chemical transformations, making it a versatile compound in synthetic chemistry .

This compound acts primarily by inhibiting PDE4, which regulates cAMP levels within cells. Elevated cAMP levels can lead to reduced inflammation and improved airway function, highlighting its potential for treating respiratory diseases. Additionally, the compound may exhibit activity against specific protein kinases, further expanding its therapeutic applications .

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that this compound effectively inhibits PDE4, with studies demonstrating its ability to modulate inflammatory responses in vitro and in vivo. The compound's selectivity for PDE4 over other phosphodiesterases enhances its therapeutic profile, reducing potential side effects associated with non-selective inhibitors .

Antiviral and Antimicrobial Properties

While the primary focus has been on PDE4 inhibition, preliminary studies suggest that derivatives of piperidine compounds may also possess antiviral and antimicrobial activities. For instance, related piperazine derivatives have shown efficacy against various viral strains, indicating that modifications to the piperidine structure could yield compounds with broader biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on PDE4 Inhibition : A detailed investigation into the structure–activity relationship (SAR) revealed that modifications at the piperidine ring significantly affect PDE4 inhibitory potency. Compounds with specific substitutions demonstrated enhanced binding affinity and selectivity for PDE4 .
  • Antiviral Screening : In a study assessing antiviral activity, related piperazine derivatives were tested against HIV and other viruses. Some derivatives showed moderate protection against viral infections, suggesting that similar structural motifs in this compound could lead to antiviral agents .
  • Antimicrobial Activity : Research involving piperidine derivatives indicated potential antibacterial and antifungal properties. Compounds were evaluated against various bacterial strains, showing promising results that warrant further exploration into their mechanisms of action .

Comparison with Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureBiological ActivityUnique Features
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineStructureSelective inhibitor of protein kinase BIncorporates a pyrrolo-pyrimidine moiety
1-(Pyridin-3-yl)piperidin-4-aminesStructurePotential PDE4 inhibitorContains a different nitrogen heterocycle
5-Amino-pyrimidinone derivativesStructureAntiviral activityDifferent functional groups leading to varied activity

This table highlights how distinct substituents influence biological activity and therapeutic potential among similar compounds.

Q & A

Basic: What are the established synthetic routes for 1-(Pyridazin-3-yl)piperidin-3-amine, and how is its purity validated?

The synthesis typically involves condensation reactions between pyridazine derivatives and piperidin-3-amine precursors. For example, diazonium salt intermediates (e.g., 3-diazonium tetrafluoroborates) can react with alcohols to form triazole-linked pyridazine-piperidine hybrids . Purity is validated via:

  • Chromatography : Silica gel column chromatography (eluted with ethyl acetate/hexane mixtures) for purification .
  • Spectroscopy : ¹H/¹³C NMR (300–400 MHz) to confirm regiochemistry and substituent positions. IR spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1620 cm⁻¹) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) resolves molecular ion peaks and isotopic patterns .

Basic: How are structural ambiguities resolved in pyridazine-piperidine hybrids during characterization?

Ambiguities arise from tautomerism or nitrogen-rich heterocycles. Key methods include:

  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) resolve bond lengths, angles, and stereochemistry .
  • DEPT and 2D NMR : Distinguish between quaternary carbons and CH/CH₂/CH₃ groups. NOESY correlations confirm spatial proximity of substituents .

Advanced: How are low nitrogen values in elemental analysis addressed for pyridazine-triazole derivatives?

Triazoles and diazonium salts often exhibit nitrogen loss during combustion analysis. To mitigate:

  • Complementary techniques : Prioritize HRMS for molecular formula confirmation and ¹³C NMR to verify nitrogen connectivity (e.g., triazole carbons at ~120–150 ppm) .
  • Thermal stability testing : TGA/DSC identifies decomposition temperatures, ensuring samples are analyzed below degradation thresholds .

Advanced: What strategies optimize regioselectivity in pyridazine functionalization?

Regioselectivity is influenced by electronic and steric factors:

  • Directed metallation : Use directing groups (e.g., -NH₂) on pyridazine to position substituents at C-3 or C-6 .
  • Cycloaddition conditions : Adjust solvent polarity (e.g., acetic acid vs. ethanol) and temperature to favor 1,3-dipolar cycloaddition pathways over azido-tetrazolo isomerization .

Advanced: How is computational modeling applied to study bioactivity of pyridazine-piperidine derivatives?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like SHP2 or JMJD6, using crystal structures (PDB IDs) to validate interactions .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity against enzymes like autotaxin (ATX) .

Methodological: What crystallographic software is recommended for structural validation?

  • SHELX suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE solve phases for twinned or high-symmetry crystals .
  • WinGX/ORTEP-3 : Generate publication-quality thermal ellipsoid plots and validate hydrogen bonding networks .

Biological Research: How are pyridazine-piperidine derivatives evaluated for enzyme inhibition?

  • Kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of SHP2 or JMJD6 activity .
  • Cellular models : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines to assess therapeutic potential .

Methodological: How are reaction yields improved in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., forming imidazo[1,2-b]pyridazines) .
  • Catalyst screening : Pd/C or CuI enhances coupling reactions (e.g., Buchwald-Hartwig amination) for triazole derivatives .

Analytical Challenge: How to distinguish pyridazine regioisomers in complex mixtures?

  • LC-MS/MS : Hyphenated techniques separate isomers via retention time differences and fragment ion patterns .
  • Dynamic NMR : Low-temperature ¹H NMR (e.g., −40°C in CD₂Cl₂) slows exchange processes, resolving overlapping peaks .

Advanced: What safety protocols are critical during diazonium salt handling?

  • Controlled temperatures : Maintain diazonium reactions below 5°C to prevent explosive decomposition .
  • Ventilation : Use fume hoods for volatile byproducts (e.g., N₂ gas) during deprotection steps .

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